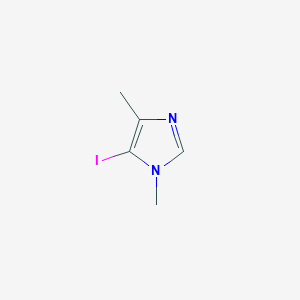
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the family of adenosine receptor agonists and acts as a selective A1 adenosine receptor agonist.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide acts as a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, resulting in various physiological effects.
Biochemische Und Physiologische Effekte
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cardiac function, and have neuroprotective effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to regulate sleep, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in lab experiments is its high purity, which ensures consistent results. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide is a selective A1 adenosine receptor agonist, which means that it can be used to study the role of A1 adenosine receptors in various physiological and pathological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has some limitations, including its relatively short half-life and the fact that it cannot be used in vivo due to its poor bioavailability.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in scientific research. One potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide could be used to study the role of adenosine receptors in regulating immune function and inflammation.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide involves the reaction of 2-(2-fluoro-3-methylphenoxy) acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the role of adenosine receptors in various physiological and pathological processes. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in the lungs, and improve cardiac function in heart failure. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has also been used to study the role of adenosine receptors in regulating sleep, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-4-3-5-12(14(10)16)20-8-13(19)18-15(2,9-17)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDWRSZRLGMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)



![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)